Cas no 71576-04-0 (3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid)

3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
- 4-Oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butanoic acid
- butanoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-
- butanoic acid, 4-oxo-4-[[(2Z)-4-phenyl-2(3H)-thiazolylidene]amino]-
- 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid
- CHEMBL1399951
- REGID_for_CID_804919
- IFLab1_004016
- 4-Oxo-4-((4-phenyl-2-thiazolyl)amino)butanoic acid
- STK032992
- F0777-0129
- starbld0014637
- Z57103070
- CS-0345871
- SMR000061357
- DTXSID80992131
- AKOS002276823
- AF-399/15032590
- 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid
- (Z)-4-oxo-4-((4-phenylthiazol-2(3H)-ylidene)amino)butanoic acid
- 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid
- Oprea1_176841
- Oprea1_685124
- Acide N(phenyl-4 thiazolyl-2) succinamique
- 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
- JSVUMSHBCQCDSY-UHFFFAOYSA-N
- HMS2184M14
- N(4-phenyl 2-thiazolyl) succinamic acid
- MLS000054060
- HMS1680L20
- BBL000104
- VS-00446
- Oprea1_056505
- HMS1423G12
- Cambridge id 5552545
- F 1657
- Acide N(phenyl-4 thiazolyl-2) succinamique [French]
- Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)-
- STK970432
- AKOS000269616
- F0856-0173
- 71576-04-0
-
- Inchi: InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
- InChI Key: JSVUMSHBCQCDSY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Computed Properties
- Exact Mass: 276.05696
- Monoisotopic Mass: 276.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 79.29
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0129-20mg |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 20mg |
$99.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-10μmol |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-10mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-75mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 75mg |
$208.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-100mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 100mg |
$248.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-2mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0777-0129-5μmol |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F0777-0129-10μmol |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-4mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-20μmol |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 20μl |
$79.0 | 2023-07-06 |
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid
Comprehensive Overview of 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid (CAS No. 71576-04-0)
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid (CAS No. 71576-04-0) is a specialized organic compound with a unique molecular structure that combines a thiazole ring and a propanoic acid moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of the phenyl group and the thiazol-2-ylidene scaffold makes it a promising candidate for modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
In recent years, the scientific community has shown growing interest in thiazole derivatives, driven by their versatility in medicinal chemistry. The Z-configuration of the double bond in this compound further enhances its stereochemical specificity, which is crucial for interactions with biological targets. Researchers are particularly intrigued by its potential role in designing anti-inflammatory agents and metabolic regulators, aligning with current trends in personalized medicine and targeted therapies.
The compound's carbamoylpropanoic acid segment contributes to its solubility and bioavailability, making it a viable candidate for oral drug formulations. Its structural features also suggest potential applications in cancer research, where thiazole-based compounds are being explored for their ability to interfere with cell proliferation pathways. This aligns with the surge in demand for novel small-molecule inhibitors in oncology, a hot topic in both academic and industrial research.
From a synthetic chemistry perspective, 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid offers opportunities for further derivatization. Its reactive sites, such as the carboxylic acid group and the thiazole nitrogen, allow for the creation of analogs with tailored properties. This flexibility is highly valued in the development of high-throughput screening libraries, a key focus area for modern drug discovery platforms.
Environmental and sustainability considerations are also shaping the discourse around such compounds. The push for green chemistry has led to increased scrutiny of synthetic routes, with emphasis on atom economy and reduced waste. Researchers are exploring catalytic methods to synthesize thiazole derivatives like this one, addressing the growing demand for eco-friendly pharmaceutical intermediates.
In the context of computational chemistry, this compound serves as an interesting case study for molecular docking simulations. Its rigid thiazole core and flexible side chain provide insights into ligand-receptor interactions, a topic frequently searched by students and professionals in cheminformatics. The integration of AI-driven drug design tools has further amplified interest in such structurally diverse molecules.
The compound's potential extends beyond human health applications. In agricultural chemistry, similar structures have shown promise as plant growth regulators or pest control agents, though specific studies on this derivative would be needed to confirm such utility. This versatility makes it a valuable subject for interdisciplinary research, bridging gaps between traditional organic chemistry and emerging biotechnological applications.
Quality control and analytical characterization of 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid present their own challenges and opportunities. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for verifying its purity and configuration, particularly given the importance of the Z-isomer in biological activity. These analytical aspects are crucial for researchers who frequently search for compound characterization protocols.
As regulatory landscapes evolve, compounds like this face increasing scrutiny regarding their ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The pharmaceutical industry's focus on translational research has made these parameters critical early in the drug development pipeline, creating demand for reliable data on novel chemical entities.
The future research directions for CAS No. 71576-04-0 may include exploration of its structure-activity relationships through systematic modification of its aromatic and heterocyclic components. Such studies could yield valuable insights for fragment-based drug design, another trending topic in medicinal chemistry circles. The compound's balanced lipophilicity and polarity profile make it particularly interesting for blood-brain barrier penetration studies, relevant to neurological disorder research.
In conclusion, 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid represents a fascinating intersection of synthetic chemistry and biological potential. Its unique architecture positions it as a valuable scaffold for multiple research avenues, from drug discovery to material science applications. As scientific tools advance, this compound will likely continue to reveal new dimensions of utility, maintaining its relevance in cutting-edge chemical research.
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